Benzenesulfonic acid
Description
Historical Context and Evolution of Research on Benzenesulfonic Acid
The history of this compound dates back to at least the 1830s. It was first obtained in 1834 by E. Mitscherlich through the reaction of benzene (B151609) with fuming sulfuric acid, also producing diphenyl sulfone chemicalbook.comchemcess.com. The synthesis via the reaction of benzene with hot concentrated sulfuric acid has been known since at least the 1880s, with its synthesis method going back to 1916 acs.org.
Early research focused on its synthesis and its role as a precursor in the production of other important chemicals. A significant early application was its use in the industrial production of phenol (B47542) through alkali fusion, a process developed in the late 19th century by A. Wurtz, A. Kekulé, and P. O. Degener wikipedia.orgchemicalbook.comchemcess.com. This reaction involves fusing this compound with sodium hydroxide (B78521) or hydrolyzing one of its salts, typically the sodium salt, to yield phenol acs.orgwikipedia.orgchemcess.com. This method was a primary route for phenol synthesis until the early 1960s chemicalbook.comchemcess.com.
Over time, research evolved to explore other applications and derivatives of this compound. Its acidic properties led to its use as an acid catalyst in various organic reactions solubilityofthings.comchemcess.com. The ability to form stable salts, known as besilates or besylates, also became relevant, particularly in the pharmaceutical industry chemcess.com.
The evolution of research has also seen the investigation of substituted benzenesulfonic acids and their unique properties and applications. For instance, research has explored the use of this compound derivatives as potential pharmaceutical agents ontosight.aiacs.orgresearchgate.net. Studies have also investigated the catalytic applications of modified materials incorporating this compound groups rsc.orgresearchgate.net.
Significance of this compound in Modern Chemical Science
This compound holds considerable significance in modern chemical science due to its multifaceted utility as a strong acid, a synthetic intermediate, a catalyst, and a structural component in various functional molecules. Its strong acidity, arising from the stable sulfonate ion formed after proton donation, makes it a valuable Brønsted acid catalyst in numerous organic transformations vaia.comresearchgate.net.
It serves as a key intermediate in the synthesis of a wide range of compounds, including dyes, detergents, and pharmaceuticals solubilityofthings.comontosight.aiacs.org. Its ability to act as a surfactant, particularly in the form of its metal or amine salts, is crucial in the production of cleaning products and in techniques like surfactant-enhanced oil recovery solubilityofthings.comacs.orgchemcess.comca.gov.
In academic research, this compound and its derivatives are subjects of ongoing investigation for novel applications. This includes exploring their potential as catalysts in challenging reactions, such as the dehydration of fructose (B13574) to 5-hydroxymethylfurfural (B1680220) rsc.org. Furthermore, this compound derivatives are being synthesized and evaluated for biological activities, such as the development of human neutrophil elastase inhibitors researchgate.net. The study of complex this compound compounds with multiple functional groups is also of interest for their potential in materials science and pharmaceutical development ontosight.ai.
The compound's role extends to the study of environmental contaminants, with the identification of novel polyfluoroalkyl benzenesulfonic acids in environmental samples highlighting the need for further research into their properties and fate nih.gov.
Scope and Objectives of the Research Outline
This research outline focuses exclusively on the chemical compound this compound and its direct relevance to academic research. The scope is limited to its historical development, its current significance in various branches of chemistry as explored in academic settings, and specific research findings related to its chemical behavior, synthesis, and applications in laboratory contexts.
The primary objectives are to:
Detail the historical milestones in the understanding and utilization of this compound in chemical research.
Elucidate the fundamental chemical properties of this compound that make it significant in modern chemical science.
Present examples of recent academic research showcasing the diverse applications and ongoing investigations involving this compound and its derivatives.
Compile relevant data, such as physical properties and examples of research findings, to provide a comprehensive overview within the defined scope.
This outline specifically excludes research related to dosage, administration, safety profiles, and adverse effects, focusing solely on the chemical and academic research aspects of this compound.
Compound Information
| Compound Name | PubChem CID |
| This compound | 7371 |
Selected Research Findings (Illustrative Examples)
| Research Area | Specific Finding | Reference |
| Catalysis | Cellulose (B213188) this compound (CBSA) demonstrated high catalytic activity in the dehydration of fructose to 5-hydroxymethylfurfural. | rsc.org |
| Materials Science | This compound-grafted UIO-66 showed improved hydrothermal stability and catalytic performance in the hydrolysis of cyclohexyl acetate (B1210297). | researchgate.net |
| Medicinal Chemistry | Certain this compound derivatives have been synthesized and evaluated as inhibitors of human neutrophil elastase. | researchgate.net |
| Environmental Chemistry | Identification of sodium p-perfluorous nonenoxybenzenesulfonate (OBS), a novel polyfluoroalkyl this compound, in oilfield water samples. | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzenesulfonic acid | |
|---|---|---|
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InChI |
InChI=1S/C6H6O3S/c7-10(8,9)6-4-2-1-3-5-6/h1-5H,(H,7,8,9) | |
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InChI Key |
SRSXLGNVWSONIS-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)O | |
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Molecular Formula |
C6H6O3S | |
| Record name | BENZENESULFONIC ACID | |
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| Record name | BENZENESULFONIC ACID | |
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Related CAS |
19402-64-3 (ammonium salt), 20199-75-1 (zinc salt, hexahydrate), 515-42-4 (hydrochloride salt), 7645-18-3 (zinc salt), 934-54-3 (calcium salt), 934-55-4 (potassium salt) | |
| Record name | Benzenesulfonic acid | |
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DSSTOX Substance ID |
DTXSID9024568 | |
| Record name | Benzenesulfonic acid | |
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Molecular Weight |
158.18 g/mol | |
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Physical Description |
Deliquescent needles or large plates., Liquid, Soluble in water; [ChemIDplus] Light brown deliquescent solid; [CHEMINFO] Grey to yellow hygroscopic solid; [ICSC], GREY-TO-YELLOW HYGROSCOPIC CRYSTALS OR FLAKES WITH PUNGENT ODOUR. | |
| Record name | BENZENESULFONIC ACID | |
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Boiling Point |
190 °C | |
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Flash Point |
113 °C | |
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Solubility |
5 to 10 mg/mL at 72 °F (NTP, 1992), SOL IN WATER & ALCOHOL; SLIGHTLY SOL IN BENZENE; INSOL IN ETHER & CARBON DISULFIDE, SOL IN ACETIC ACID, Solubility in water, g/100ml at 20 °C: 93 | |
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Density |
Relative density (water = 1): 1.3 (47 °C) | |
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Vapor Density |
Relative vapor density (air = 1): 5.5 | |
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Vapor Pressure |
0.0000236 [mmHg] | |
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Color/Form |
FINE, DELIQUESCENT NEEDLES OR LARGE PLATES | |
CAS No. |
98-11-3 | |
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Melting Point |
109 to 111 °F (NTP, 1992), 50-51 °C (ANHYDROUS), 51 °C | |
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Advanced Synthetic Methodologies for Benzenesulfonic Acid and Its Derivatives
Recent Advancements in Sulfonation Reactions for Benzenesulfonic Acid Production
The sulfonation of benzene (B151609) is typically carried out using sulfonating agents such as concentrated sulfuric acid, oleum (B3057394) (fuming sulfuric acid, a solution of sulfur trioxide in sulfuric acid), or pure sulfur trioxide. nbinno.comlibretexts.orgchemicalbook.com Recent advancements have focused on optimizing these processes and exploring alternative approaches.
Continuous Synthesis Approaches and Process Optimization
Continuous synthesis methods offer significant advantages over traditional batch processes, including improved control, higher throughput, and enhanced safety. For this compound production, continuous sulfonation with oleum has been implemented industrially, such as in the Monsanto Process. chemcess.com This process involves feeding benzene and oleum simultaneously into a cascade of stirred vessels with controlled temperature profiles to ensure complete reaction. chemcess.com
Another continuous method involves vigorously stirring excess benzene and sulfur trioxide introduced separately into a vessel. chemcess.com In this approach, a benzene layer saturated with this compound is formed and continuously extracted. chemcess.com The excess benzene also helps in continuously removing water formed during the reaction through azeotropic distillation. chemcess.com This continuous extraction process has demonstrated a sulfuric acid consumption of 1260 kg per 1000 kg of converted benzene, with diphenyl sulfone formation below 2%. chemcess.com
Optimization efforts in continuous processes often focus on factors such as flow rate, molar ratios of reactants, temperature, and residence time to maximize yield and minimize byproducts. For instance, in the continuous synthesis of dodecylbenzene (B1670861) sulfonic acid, optimization of parameters in microreactors using dilute liquid sulfur trioxide has led to products with sulfonic acid contents up to 97 wt.% and low free oil and sulfuric acid content. researchgate.net The residence time in the microreactor was significantly reduced compared to industrial processes. researchgate.net
Alternative Sulfonating Agents and Their Mechanistic Implications
While sulfuric acid and oleum are the most common sulfonating agents, alternative reagents and conditions have been explored. Sulfur trioxide (SO₃) is a highly reactive electrophile and the active sulfonating species in concentrated sulfuric acid and oleum. libretexts.orgaakash.ac.in Pure sulfur trioxide can react too violently, leading to side reactions. chemicalbook.com Therefore, it is often used in complexed form with bases like pyridine, dioxane, trimethylamine, or dimethylformamide, or diluted with inert gases or solvents to control the reaction. chemicalbook.com
Chlorosulfuric acid (ClSO₃H) is another sulfonating agent that does not produce water during the sulfonation reaction, although it can lead to increased sulfone formation. chemicalbook.com Sulfamic acid (H₂NSO₃H) has also been mentioned as an alternative sulfonating agent, particularly in falling film reactors for alkyl benzene sulfonic acid synthesis. atamanchemicals.com
The mechanism of sulfonation is an electrophilic aromatic substitution where SO₃ acts as the electrophile. libretexts.orgaakash.ac.inlibretexts.org The reaction involves the attack of the benzene ring on the electrophilic sulfur atom of SO₃, forming a resonance-stabilized carbocation intermediate (sigma complex), followed by deprotonation to restore aromaticity and yield the sulfonic acid. aakash.ac.inlibretexts.org
Minimization of Byproduct Formation (e.g., Diphenyl Sulfone)
A significant byproduct in the sulfonation of benzene is diphenyl sulfone ((C₆H₅)₂SO₂), formed by the reaction of this compound with benzene in a Friedel-Crafts-type reaction. chemcess.comwikipedia.org Minimizing diphenyl sulfone formation is crucial for obtaining high purity this compound.
Several strategies are employed to minimize byproduct formation:
Using an excess of the sulfonating agent, particularly SO₃ or oleum, helps to favor the monosulfonation of benzene over the reaction of this compound with benzene. chemcess.com
Continuously removing water formed during the reaction, for example, by azeotropic distillation with benzene, shifts the sulfonation equilibrium towards product formation and can reduce sulfone levels. chemcess.com
Adding sodium benzenesulfonate (B1194179) to the reaction mixture has been shown to further reduce sulfone formation below 2%. chemcess.com
Maintaining anhydrous conditions when using sulfur trioxide can minimize byproduct sulfuric acid and sulfone formation. google.com
Using acetic anhydride (B1165640) as an additive has been reported to suppress sulfone formation. prepchem.com In one example using sulfur trioxide and acetic anhydride, the resulting this compound was contaminated with only 1.5% diphenyl sulfone. prepchem.com
Synthesis of Substituted Benzenesulfonic Acids
The synthesis of substituted benzenesulfonic acids involves the sulfonation of substituted benzenes. The position of sulfonation is influenced by the nature of the existing substituent on the benzene ring, following the principles of electrophilic aromatic substitution. Substituents can be activating or deactivating and direct the incoming electrophile to ortho, meta, or para positions. msu.edu
Synthesis of Ortho-Substituted Benzenesulfonic Acids
Synthesizing ortho-substituted benzenesulfonic acids can be challenging due to steric hindrance and the directing effects of certain substituents. However, specific methodologies have been developed.
One approach involves the oxidation of ortho-aminobenzenethiols or ortho-aminodiphenyl disulfides with hydrogen peroxide in a strong sulfuric acid medium to produce ortho-aminobenzenesulfonic acids. google.com This method offers a direct route compared to traditional methods involving the reduction of corresponding ortho-nitrobenzenesulfonic acids, which are often difficult to prepare economically. google.com
Another method for synthesizing substituted benzenesulfonic acids, including potentially ortho-substituted ones, involves the diazotization of an aminobenzene or ortho-amino-benzenesulfonic acid derivative followed by palladium-catalyzed coupling with an olefin and subsequent hydrogenation. googleapis.com This process can be carried out as a one-pot reaction, where the homogeneous palladium catalyst used in the coupling step is reduced in situ and used as a heterogeneous catalyst for the hydrogenation step. googleapis.com
Synthesis of this compound Derivatives for Specific Applications
This compound derivatives are synthesized for a wide range of specific applications, leveraging the properties imparted by the sulfonic acid group and other substituents.
Surfactants: Linear alkylbenzene sulfonates (LAS), key components in detergents, are synthesized by sulfonating linear alkylbenzenes. elchemy.comatamanchemicals.com
Pharmaceuticals: this compound and its derivatives are used in the synthesis of pharmaceutical drugs, often forming besilate salts to enhance stability and solubility. nbinno.comchemcess.comelchemy.com Derivatives like p-toluenesulfonic acid are utilized in drug syntheses, acting as catalysts or forming sulfonamide groups found in antibacterial agents like sulfamethoxazole. elchemy.comsavemyexams.com
Dyes and Pigments: this compound is an intermediate in the production of azo dyes. elchemy.comatamanchemicals.com Diazotized aminothis compound derivatives can be coupled with other aromatic compounds to form complex azo dyes with high water solubility. atamanchemicals.comontosight.ai
Acid Catalysts: Sulfonated materials, including this compound-functionalized supports, are employed as solid acid catalysts in various organic transformations like esterification and alkylation. elchemy.comrsc.org For example, cellulose (B213188) this compound has been synthesized and used as a catalyst for the dehydration of fructose (B13574). rsc.org
Ion-Exchange Resins: this compound is a building block for sulfonated polystyrene resins used in water purification and softening systems. elchemy.com
The synthesis routes for these derivatives are diverse and depend on the target molecule and its intended application. They often involve further reactions on the this compound core or the sulfonation of appropriately substituted benzene precursors.
Data Table: Selected Properties of this compound
| Property | Value | Source |
| CAS Number | [98-11-3] | nbinno.com |
| Chemical Formula | C₆H₆O₃S | nbinno.com |
| Molecular Weight | 158.18 g/mol | nbinno.com |
| Melting Point | 51 °C (anhydrous) | chemcess.com |
| Boiling Point | 190 °C | chemcess.com |
| Density | 1.3 g/cm³ | chemcess.com |
| pKa | -2.8 | nbinno.comchemcess.com |
| Solubility (Water) | Highly soluble | nbinno.comchemcess.com |
| Solubility (Benzene) | Slightly soluble | nbinno.comchemcess.com |
| Solubility (Diethyl ether) | Insoluble | chemcess.com |
Data Table: Diphenyl Sulfone Formation in this compound Synthesis
| Synthesis Method | Diphenyl Sulfone Content | Source |
| Continuous Extraction Process with excess benzene | Below 2% | chemcess.com |
| Continuous Sulfonation with Oleum (Monsanto Process) | Around 1% | chemcess.com |
| Sulfonation with H₂SO₄ and SOCl₂ | 1.6% | chemicalbook.com |
| Sulfonation with liquid SO₃ (batch) + Acetic Anhydride | 1.5% | prepchem.com |
Alkyl this compound Synthesis
Alkyl benzenesulfonic acids (ABSAs), particularly linear alkyl this compound (LABSA), are widely used as surfactants in detergents. Industrially, LABSA is commonly synthesized by the sulfonation of linear alkylbenzene (LAB) atamanchemicals.com. Various sulfonating agents can be employed in this process, including oleum, sulfuric acid, diluted sulfur trioxide, chlorosulfonic acid, and sulfamic acid atamanchemicals.com. The sulfonation reaction is often carried out in batch reactors or falling film reactors atamanchemicals.com.
One common industrial route involves the alkylation of benzene with long-chain monoalkenes, such as dodecene, often catalyzed by hydrogen fluoride, to produce LAB. The purified LAB is then sulfonated with sulfur trioxide to yield the sulfonic acid atamanchemicals.com. This sulfonic acid is subsequently neutralized with a base, such as sodium hydroxide (B78521), to form the desired salt atamanchemicals.com.
Alternative methods for preparing alkylbenzene sulfonic acid have also been explored. One approach involves using fatty alcohol polyoxyethylene ether and phenol (B47542) as reactants with a catalyst to obtain phenylalkyl ether polyoxyethylene ether, which is then reacted with sulfur trioxide to yield the alkylbenzene sulfonic acid google.com. This method is reported to produce alkylbenzene sulfonic acid with strong resistance to hard water, high emulsifying ability, and easy biodegradation, making it suitable for applications like pesticide emulsifiers google.com.
Another method for synthesizing heavy alkylbenzene sulfonic acid involves the direct sulfonation of heavy alkylbenzene with stable liquid sulfur trioxide using cyclic drying nitrogen or air as a carrier google.com. This liquid-liquid phase sulfonation is claimed to reduce spent acid, shorten the process flow, enhance reactor capacity, decrease reaction time, eliminate "three wastes" (waste gas, wastewater, and solid waste), and improve product quality google.com. The sulfonation temperature is typically controlled between 40-45 °C, with the addition of stable liquid sulfur trioxide at a controlled rate google.com.
Synthesis of this compound Functionalized Materials (e.g., Biochar, MOFs)
Functionalizing materials with this compound groups imparts strong acidity, making them suitable as solid acid catalysts. This is particularly relevant for materials like biochar and Metal-Organic Frameworks (MOFs).
Sulfonic acid-functionalized carbon-based materials, including biochar, have gained attention as recyclable solid acids to replace corrosive liquid acids like sulfuric acid scirp.orgscirp.org. A novel method for preparing carbon-based solid acid catalysts functionalized with sulfonic acid groups involves using alkyl benzene sulfonic acid (rather than concentrated/fuming sulfuric acid) and starch as materials in a hydrothermal method scirp.orgscirp.org. This method is considered safer due to avoiding dangerous chemicals scirp.org. The resulting catalyst has shown high catalytic activity in esterification reactions scirp.orgscirp.org. The hydrothermal process involves mixing starch and sulfonic acid, heating the mixture under a nitrogen atmosphere, and then washing the obtained solid scirp.org. Characterization techniques like IR and XRD confirm the presence of a high loading of -SO₃H groups scirp.orgscirp.org.
Metal-Organic Frameworks (MOFs) can also be functionalized with this compound groups to create solid acid catalysts with enhanced properties. Novel hydrophobic this compound-functionalized MOFs (MOF-PhSO₃H) have been synthesized via sulfonation methods, for instance, using 4-chlorothis compound as a sulfonating agent sci-hub.se. This functionalization introduces both strong acidity and hydrophobicity sci-hub.sehep.com.cn. The hydrophobicity is particularly beneficial in reactions where water is produced, as it helps to mitigate the negative effects of water on catalytic activity and selectivity sci-hub.sehep.com.cn. The acid density and hydrophobicity of these functionalized MOFs can be controlled by the amount of the grafted this compound group sci-hub.seacs.org. These materials have shown high catalytic activity in reactions such as the dehydration of fructose to 5-hydroxymethylfurfural (B1680220) (HMF) sci-hub.se.
Hydrophobic sulfonic acid-functionalized biochar has also been developed using methods like a two-step diazo grafting method with 4-aminothis compound as the sulfonating agent acs.orgacs.org. These materials exhibit high surface area, high acid density, and strong hydrophobicity acs.orgacs.org. They have demonstrated high efficiency as catalysts in alkylation reactions for the synthesis of high-density biofuels acs.orgacs.org.
Synthesis of this compound Doped Polymers (e.g., Polyaniline)
This compound and its derivatives are used as dopants to enhance the conductivity and processability of conducting polymers like polyaniline (PANI). Doping involves incorporating the acid into the polymer matrix, leading to the formation of a conductive salt form.
Polyaniline (in its emeraldine (B8112657) base form) can be doped with this compound (BSA) or dodecyl this compound (DBSA) through chemical oxidative polymerization of aniline (B41778) in an acidic environment researchgate.netmdpi.com. For example, BSA-doped polyaniline (PANI-BSA) can be synthesized at room temperature using ammonium (B1175870) peroxydisulfate (B1198043) as an oxidant in an acidic solution researchgate.net. The ratio of aniline to oxidant and acid can be controlled to influence the doping level and properties researchgate.net. DBSA is also commonly used as a dopant for polyaniline nanofibers, often in in situ polymerization processes acspublisher.comresearchgate.net. Doping with DBSA can improve the solubility and processability of PANI in various organic solvents researchgate.net.
The synthesis of conductive polyaniline doped with DBSA (PANDB) can be carried out by chemical oxidative polymerization of aniline in a solvent like xylene mdpi.com. The reaction time influences the color and presumably the doping level and conductivity of the resulting polymer mdpi.com. Characterization techniques such as FTIR, UV-Vis spectroscopy, and SEM are used to analyze the structural and morphological properties of the doped polymers researchgate.netmdpi.com. Electrical conductivity measurements, often using the four-point probe method, are crucial for evaluating the effectiveness of doping researchgate.net. PANI-BSA has shown higher solubility in dimethylsulphoxide (DMSO) compared to HCl-doped PANI and exhibits high conductivity, making it suitable for electronic devices researchgate.net.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly applied to the synthesis of this compound and its derivatives to reduce environmental impact. This includes developing environmentally benign catalytic systems and minimizing corrosive reagents and waste generation.
Development of Environmentally Benign Catalytic Systems
Replacing traditional corrosive acid catalysts like sulfuric acid with more environmentally friendly alternatives is a key focus in green chemistry approaches to this compound synthesis and its applications as a catalyst scirp.orgrevistadechimie.roresearchgate.net. This compound and its derivatives themselves, being strong organic acids, can serve as less oxidative and corrosive catalysts compared to sulfuric acid in certain reactions revistadechimie.ro.
Deep eutectic solvents (DESs) combined with this compound have been explored as environmentally friendly catalyst systems and reaction media for various organic transformations researchgate.netsioc-journal.cn. These systems offer advantages such as easy work-up, short reaction times, high yields, and the potential for catalyst recycling researchgate.netsioc-journal.cn.
Solid acid catalysts functionalized with sulfonic acid groups, including those derived from this compound, are considered greener alternatives to homogeneous acid catalysts because they can be easily separated and reused, reducing waste and simplifying purification scirp.orgscirp.orgajgreenchem.com. Examples include sulfonic acid-functionalized biochar and silica-supported catalysts acs.orgajgreenchem.com. Silica-supported catalysts like SiO₂/HClO₄ and SiO₂/KHSO₄ have been used for the sulfonation of aromatic compounds under conventional and solvent-free microwave irradiation conditions, offering good yields and reduced reaction times ajgreenchem.com.
The development of novel carbon-based solid acid catalysts using alkyl benzene sulfonic acid in a hydrothermal method is another example of an environmentally benign approach, avoiding the use of dangerous sulfonating agents like fuming sulfuric acid scirp.orgscirp.org.
Reduction of Corrosive Reagents and Waste Generation
Minimizing the use of corrosive reagents and reducing waste generation are crucial aspects of green chemistry in the synthesis of this compound and its derivatives. Traditional methods, such as using concentrated sulfuric acid or oleum for sulfonation, can produce significant amounts of corrosive waste acid google.comrevistadechimie.roresearchgate.net.
Developing synthetic routes that utilize less corrosive sulfonating agents or catalytic systems that can be easily recovered and reused helps to address this issue scirp.orgrevistadechimie.ro. The use of diluted sulfur trioxide or sulfamic acid in certain sulfonation processes can be considered less corrosive than concentrated sulfuric acid or oleum atamanchemicals.com.
The application of this compound and its derivatives as catalysts in reactions like esterification offers a potential to replace highly corrosive sulfuric acid, leading to less equipment corrosion and reduced need for neutralization and disposal of acidic waste revistadechimie.roresearchgate.net. Studies have shown that this compound derivatives like p-phenolsulfonic acid and p-toluenesulfonic acid can exhibit catalytic activity comparable to sulfuric acid in continuous esterification processes, with the advantage of being less corrosive revistadechimie.roresearchgate.net.
Furthermore, advancements in the synthesis of intermediates, such as the preparation of 2,4-diaminothis compound, have focused on developing processes that reduce manufacturing costs and eliminate wastewater discharge and spent acid problems, thereby better satisfying environmental requirements google.comgoogle.com. Hydrogenation methods using catalysts like palladium-carbon or nickel aluminum alloy in water or lower alcohol solvents have been explored for this purpose google.com.
The development of recyclable solid acid catalysts functionalized with this compound groups is a significant step towards reducing waste, as these catalysts can be recovered and reused for multiple reaction cycles without significant loss of activity scirp.orgscirp.orgacs.org.
Computational Chemistry and Spectroscopic Investigations of Benzenesulfonic Acid
Density Functional Theory (DFT) Studies of Benzenesulfonic Acid
DFT has been a powerful tool for exploring various aspects of this compound, including its preferred conformations, acidity in the gas phase, the influence of intramolecular interactions, and the mechanisms of its reactions.
Conformational Analysis and Structural Features
DFT calculations have been utilized to perform conformational analysis of this compound and its ortho-substituted derivatives. These studies aim to identify stable conformers and understand the factors influencing their relative energies and structural characteristics. For ortho-substituted benzenesulfonic acids, the presence of various conformers, some of which may contain intramolecular hydrogen bonds (IHB) between the sulfonic group and the substituent, has been revealed. The sulfonic group can act as either an IHB donor or an acceptor depending on the conformer. researchgate.netmdpi.com For instance, 2-COOH-BSA (2-carboxythis compound) has been shown to exhibit up to nine conformers. mdpi.com The geometry of the deprotonated -SO₃⁻ anion in ortho-substituted benzenesulfonic acids tends to have a symmetry close to C₃. mdpi.com Experimental geometrical parameters for this compound methyl ester have shown satisfactory agreement with theoretical predictions from DFT. nih.gov
Gas-Phase Deprotonation Energies and Acidity
DFT calculations are frequently used to determine the gas-phase acidity of this compound and its substituted counterparts by calculating the Gibbs energies of deprotonation (ΔrG⁰₂₉₈). researchgate.netmdpi.comnih.gov These studies help in understanding the intrinsic acidity of the molecule in the absence of solvent effects. The deprotonation of the -SO₃H group leads to the formation of the -SO₃⁻ anion. mdpi.com The calculated Gibbs energies of gas-phase deprotonation provide a quantitative measure of acidity. researchgate.netnih.gov For example, studies on nitro-substituted benzenesulfonic acids have calculated enthalpies and Gibbs energies of gas-phase deprotonation. researchgate.net
Here is an example of how gas-phase deprotonation energies might be presented based on computational studies:
| Compound | Method | Basis Set | ΔrG⁰₂₉₈ (kJ/mol) |
| This compound | B3LYP | cc-pVTZ | ~1390-1410 |
| Benzoic Acid | B3LYP | cc-pVTZ | 1410.1 mdpi.com |
| Benzoic Acid | MP2 | 6-311++G** | 1390.4 mdpi.com |
Intramolecular Hydrogen Bonding Effects on Acidity and Stability
Intramolecular hydrogen bonds (IHBs) play a significant role in influencing the gas-phase acidity and stability of ortho-substituted benzenesulfonic acids. researchgate.netmdpi.comnih.gov The type and strength of the IHB can have a substantial effect on the deprotonation energy. researchgate.netmdpi.com If the -SO₃H group acts as an IHB donor, deprotonation results in an anion without an IHB, leading to an increase in deprotonation energy. researchgate.netmdpi.comnih.gov Conversely, if the -SO₃H group is an IHB acceptor, a significant decrease in the Gibbs energy of gas-phase deprotonation is observed due to increased IHB strength and additional stabilization of the anion. researchgate.netmdpi.comnih.gov The presence of different types of IHBs in conformers of ortho-substituted benzenesulfonic acids affects the energy of deprotonation. mdpi.com
Reaction Mechanism Studies (e.g., Esterification)
DFT studies have been conducted to investigate the mechanisms of reactions involving this compound, such as esterification with alcohols. researchgate.netrsc.orgunizar.esnih.govcsic.esunizar.esunizar.esresearchgate.net These computational investigations aim to elucidate the reaction pathways, transition states, and intermediates involved.
Computational studies on the esterification of this compound with methanol (B129727) have explored alternative mechanisms, including SN1 and SN2 pathways. researchgate.netrsc.orgunizar.esnih.govunizar.esunizar.es DFT calculations have indicated that the SN1 pathway, proceeding through a sulfonylium cation intermediate, has a low activation barrier. researchgate.netrsc.orgunizar.esnih.govunizar.es The SN2 path, involving protonated methanol as an alkylating reagent, has been shown to have a moderate activation barrier. researchgate.netrsc.orgunizar.esnih.govunizar.es The participation of pentacoordinate sulfur intermediates in either neutral or protonated forms has been largely disregarded based on energy considerations in these studies. researchgate.netrsc.orgunizar.esnih.govunizar.es
In the context of esterification reactions, the sulfonylium cation has been identified as a key intermediate in the SN1 pathway. researchgate.netrsc.orgnih.gov The formation of this intermediate can explain the esterification of sulfonated compounds in the presence of alcohols. nih.gov The SN1 reaction mechanism involving the sulfonylium cation intermediate has been shown to have a very low activation barrier, suggesting that sulfonic esterification can readily occur through this pathway. nih.gov
S<sub>N</sub>1 and S<sub>N</sub>2 Pathways
Spectroscopic Characterization of this compound and its Complexes
Spectroscopic methods play a crucial role in the experimental characterization of this compound and its interactions with other substances. Techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), UV-Vis, and Mass Spectrometry (MS) provide distinct but complementary information about the molecule's structure, bonding, and presence in various matrices.
Infrared (IR) Spectroscopy for Structural Elucidation
Infrared (IR) spectroscopy is a valuable technique for identifying functional groups and understanding the vibrational modes within a molecule. For this compound, IR spectra exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of the benzene (B151609) ring and the sulfonate group. Studies on this compound and its derivatives, such as this compound methyl ester, have utilized FT-IR spectroscopy to record spectra and compare them with computationally predicted vibrational frequencies nih.gov. These comparisons help in the assignment of specific bands to particular molecular vibrations, providing experimental validation for theoretical structural models nih.gov. IR spectra of this compound sodium salt have also been recorded, providing reference data for this common salt form chemicalbook.comnist.gov. The IR spectrum of this compound itself is available in various databases, showing characteristic absorptions spectrabase.comthermofisher.com.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the local chemical environment of atomic nuclei within a molecule, making it indispensable for structural analysis. Both ¹H NMR and ¹³C NMR spectroscopy are commonly used for characterizing this compound. ¹H NMR spectra reveal the different types of hydrogen atoms and their connectivity, while ¹³C NMR spectra provide information about the carbon skeleton. Predicted ¹H and ¹³C NMR spectra for this compound in D₂O are available in databases contaminantdb.ca. Studies investigating the interaction of this compound with other molecules have also employed ¹H NMR spectroscopy to monitor changes in chemical shifts upon complex formation researchgate.net. Sulfur-33 NMR spectroscopy has also been applied to study this compound, examining measurement conditions and chemical shifts in different pH ranges jst.go.jp. The chemical shift of this compound in a deuterium (B1214612) oxide-water mixture at pH 6.5-10.5 was found to be -11.5 ppm relative to (NH₄)₂SO₄, with the signal quality being pH-dependent jst.go.jp.
UV-Vis Spectroscopy in Doped Polymers
UV-Vis spectroscopy is primarily used to study electronic transitions within molecules, providing information about conjugated systems and the presence of chromophores. This compound is often used as a dopant in conductive polymers like polyaniline and polypyrrole to enhance their conductivity and modify their optical properties researchgate.netnih.govmdpi.comresearchgate.netmdpi.comresearchgate.net. In doped polymers, UV-Vis spectra can show characteristic absorption bands related to the π-π* transitions of the polymer backbone and the formation of polarons and bipolarons upon doping researchgate.netmdpi.comresearchgate.netmdpi.comauctoresonline.org. For example, in this compound-doped polyaniline, UV-Vis spectra exhibit bands around 330-350 nm attributed to π-π* transitions of benzenoid rings and broader bands at longer wavelengths (e.g., 450 nm and 730-800 nm) associated with polaron and exciton (B1674681) transitions, indicative of the doped, conductive state researchgate.netmdpi.comresearchgate.netauctoresonline.org. These spectral changes are crucial for understanding the electronic structure and charge transport mechanisms in these materials researchgate.netmdpi.com.
Mass Spectrometry for Identification and Impurity Analysis
Mass Spectrometry (MS) is a powerful analytical technique for determining the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. This makes it invaluable for identification and the detection of impurities. This compound and its derivatives can be analyzed by various MS techniques, often coupled with chromatographic separation methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) lcms.cznih.govresearchgate.nethelixchrom.com. MS is particularly useful for the identification of this compound as a degradation product or impurity in various substances, such as pharmaceuticals nih.gov. Methods utilizing UPLC-MS have been developed for the analysis of this compound esters as potential genotoxic impurities, demonstrating high selectivity and sensitivity lcms.czresearchgate.net. These methods often employ techniques like single ion recording (SIR) to enhance sensitivity for target analytes lcms.cz. Mass spectral databases contain entries for this compound, providing characteristic fragmentation patterns that aid in its identification massbank.jpmassbank.eu. The electron ionization mass spectrum of 4-aminothis compound (sulfanilic acid) is also available, showing typical fragmentation ions nist.gov.
Catalytic Applications of Benzenesulfonic Acid and Its Derivatives
Benzenesulfonic Acid as a Homogeneous Acid Catalyst
As a homogeneous catalyst, this compound is in the same phase as the reactants, allowing for effective contact and reaction. mdpi.com This often leads to high catalytic activity. mdpi.comgoogle.com However, homogeneous acid catalysts like BSA can present challenges in terms of separation from the reaction mixture and potential equipment corrosion. mdpi.comgoogle.com
Esterification Reactions
This compound and its derivatives have been explored as catalysts for esterification reactions, which involve the reaction between a carboxylic acid and an alcohol to form an ester and water. dergipark.org.tr While sulfuric acid is a commonly used homogeneous catalyst for esterification, BSA and its derivatives offer potential alternatives with weaker oxidation and corrosion properties. revistadechimie.ro Studies have compared the catalytic activity of BSA derivatives like p-toluenesulfonic acid and p-phenolsulfonic acid with sulfuric acid in the esterification of acetic acid with n-propanol. revistadechimie.ro In a continuous rectification tower process, p-phenolsulfonic acid and p-toluenesulfonic acid showed catalytic activity close to that of sulfuric acid, achieving high yields of n-propyl acetate (B1210297) with fewer by-products. revistadechimie.ro
Transesterification Reactions
This compound derivatives, such as linear alkylbenzene sulfonic acid (LABS), have been successfully employed as homogeneous catalysts for transesterification reactions, particularly in the production of biodiesel. ijsr.net Transesterification involves the reaction of a triglyceride with an alcohol to produce alkyl esters (biodiesel) and glycerol. srsintl.com LABS has been tested in the transesterification of coconut oil with methanol (B129727). ijsr.net The reaction rate was found to be directly proportional to reaction temperature, the molar ratio of coconut oil to alcohol, catalyst concentration, and reaction time. ijsr.net Using a milder organic acid like LABS can simplify processing and separation compared to using strong base catalysts. ijsr.net Another derivative, 4-dodecylthis compound (DBSA), has also been used as a catalyst for the transesterification of soybean oil, achieving high yields of fatty acid methyl esters. researchgate.net The molecular structure of DBSA, with its increased hydrophobicity, was suggested to enhance the solubilization of methanol and oil phases, contributing to its effectiveness at lower methanol ratios. researchgate.net
Other Acid-Catalyzed Organic Transformations
Beyond esterification and transesterification, this compound and its derivatives have demonstrated catalytic effectiveness in various other acid-catalyzed organic reactions. revistadechimie.ro These can include reactions such as condensation, alkylation, and etherification. google.com Silica-supported this compound catalysts have been investigated for their application in reactions like the Beckmann rearrangement of ketoximes and the Claisen rearrangement of allyl aryl ethers. google.com These examples highlight the versatility of this compound-based catalysts in promoting diverse organic transformations.
Heterogeneous Catalysis Involving this compound Moieties
To overcome the drawbacks of homogeneous catalysts, such as separation difficulties and corrosion, heterogeneous catalysts incorporating this compound moieties have been developed. mdpi.com These catalysts are in a different phase from the reactants, allowing for easier separation and reusability. mdpi.com Sulfonic acid-functionalized solid materials act as strong solid acid catalysts. nih.govnih.gov
Carbon-Based Solid Acid Catalysts Functionalized with this compound
Carbon-based materials functionalized with sulfonic acid groups (-SO₃H) are a significant class of heterogeneous solid acid catalysts. nih.govnih.govresearchgate.net These materials combine the stability and surface properties of carbon with the strong acidity of sulfonic acid groups. nih.govnih.gov They have been explored for various acid-catalyzed reactions, including esterification and transesterification for biodiesel production. nih.govresearchgate.netijpsat.orgresearchgate.net Sulfonated carbon catalysts can be prepared from various carbon sources, including activated carbon, carbon nanotubes, mesoporous carbon materials, and biomass-derived chars. nih.govnih.govresearchgate.netresearchgate.net The catalytic activity of these materials is influenced by factors such as the density of sulfonic acid groups, surface area, and pore structure. nih.govnih.govresearchgate.net
Synthesis and Characterization of this compound Functionalized Biochar
Biochar, a carbonaceous material produced from the pyrolysis of biomass, has emerged as a promising support for heterogeneous acid catalysts due to its renewable nature and porous structure. acs.orgcip.com.cnnih.gov Functionalizing biochar with this compound moieties creates a solid acid catalyst with potential applications in various reactions. rsc.orgacs.orgnih.gov
Synthesis methods for this compound functionalized biochar often involve the sulfonation of biochar using sulfonating agents like sulfuric acid or through methods involving aryl diazonium salts derived from aminobenzenesulfonic acids. nih.govresearchgate.netacs.orgmdpi.comchemrxiv.org For instance, a method involves reacting activated carbon with 4-benzenediazonium sulfonate using hypophosphorous acid as a reducing agent to introduce SO₃H-containing groups. nih.gov Another approach utilizes a two-step diazo grafting method with 4-aminothis compound as the sulfonating agent to create hydrophobic acid-functionalized biochar. acs.org Hydrothermal carbonization of easily carbonizable compounds with functional molecules containing sulfonic acid groups is another method for synthesizing carbon-based solid acid catalysts. google.com
Characterization of this compound functionalized biochar is crucial to understand its physical and chemical properties and relate them to its catalytic performance. Techniques commonly employed include:
FT-IR Spectroscopy: To identify the presence of sulfonic acid groups and other functional groups on the surface. nih.govresearchgate.netacs.orgcip.com.cnmdpi.comaau.edu.etscispace.com
Elemental Analysis: To determine the elemental composition, including sulfur content, which indicates the degree of sulfonation. nih.govacs.orgaau.edu.et
Total Acid Density Measurement: Typically by titration, to quantify the total number of acidic sites, including sulfonic, carboxylic, and phenolic groups. nih.govresearchgate.netacs.orgcip.com.cnaau.edu.etscispace.com
BET Surface Area and Porosity Analysis: To determine the specific surface area and pore structure, which affect reactant accessibility. nih.govacs.orgcip.com.cnmdpi.comacs.org
X-ray Diffraction (XRD): To analyze the crystalline structure of the carbon material and assess changes upon functionalization. nih.govacs.orgcip.com.cnmdpi.comaau.edu.et
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the catalyst. nih.govacs.orgcip.com.cnmdpi.comaau.edu.et
Scanning Electron Microscopy (SEM): To visualize the surface morphology and pore structure. nih.govcip.com.cnmdpi.comscispace.com
Research findings indicate that the catalytic activity of sulfonated biochar is influenced by factors such as carbonization temperature and the method of sulfonation. acs.orgcip.com.cnmdpi.com Higher acid density, particularly of SO₃H groups, and suitable pore structure contribute to enhanced catalytic performance in reactions like esterification and transesterification. researchgate.netcip.com.cnmdpi.com For example, a palm waste biochar sulfonated with H₂SO₄ showed high free fatty acid conversion (97.4%) and FAME yield (96.1%) in esterification, attributed to its high acid density (11.35 mmol/g), improved pore diameter (6.25 nm), and increased surface area (372.01 m²/g). mdpi.com
Here is a data table summarizing some findings on sulfonated carbon catalysts:
| Catalyst Precursor | Sulfonation Method | SO₃H Density (mmol/g) | Total Acid Density (mmol/g) | Surface Area (m²/g) | Reaction | Conversion (%) | Yield (%) | Source |
| Activated Carbon | Aryl diazonium salt reduction | 0.64 | - | 602 | Acetic acid esterification with ethanol | 78 | - | nih.gov |
| Lignosulfonate | H₂SO₄ treatment | 1.24 | 5.90 | - | Cyclohexanecarboxylic acid esterification with ethanol | Comparable to Amberlyst-15 | - | nih.gov |
| Carbonized Corn Straw | Sulfonation | - | 1.53 | 18.1 | Oleic acid esterification with methanol | High | - | researchgate.net |
| Palm Waste Biochar | H₂SO₄ sulfonation after H₃PO₄ treatment | - | 11.35 | 372.01 | PFAD esterification | 97.4 | 96.1 | mdpi.com |
| Bamboo Sawdust Biochar | Sulfonation (500°C carbonization, ultra-sonication) | - | 4.16 | - | Microcrystalline cellulose (B213188) hydrolysis | - | 60.5 | aau.edu.etscispace.com |
Catalytic Activity in Biofuel Production (e.g., Esterification, Alkylation)
This compound-based catalysts have shown promise in biofuel production processes such as esterification and alkylation. Research has explored the use of this compound-functionalized materials as solid acid catalysts for these reactions. For instance, this compound-functionalized biochar has been investigated for the esterification of oleic acid with methanol and the alkylation of 4-ethylphenol (B45693) with benzyl (B1604629) alcohol. This catalyst demonstrated superior performance compared to traditional sulfonated biochar in these specific reactions, suggesting the potential of the this compound group as an alternative catalytic site for acid-catalyzed transformations relevant to biofuels. rsc.orgrsc.org Homogeneous acid catalysts, including this compound, have been widely explored for the catalytic production of biodiesel due to their low cost and satisfactory catalytic activity. mdpi.com These catalysts' acidic sites are in the same phase as the reactants, allowing for effective contact with the reaction substrates. mdpi.com
Metal-Organic Frameworks (MOFs) Grafted with this compound
Metal-Organic Frameworks (MOFs) modified with this compound groups represent a class of solid acid catalysts with enhanced properties for various applications. Grafting this compound onto the framework of MOFs, such as UIO-66, has been explored to improve their catalytic performance, particularly in reactions involving water. researchgate.nethep.com.cnmanchester.ac.uk
Enhanced Hydrophobicity and Brønsted Acidity
Grafting this compound onto the surface of MOFs like UIO-66 introduces both hydrophobicity and Brønsted acidity. researchgate.nethep.com.cnmanchester.ac.uk The introduction of hydrophobic molecules helps to prevent the MOF material from being attacked by polar molecules like water, which can be detrimental to catalytic activity and stability in aqueous environments. researchgate.nethep.com.cn This enhanced hydrophobicity, combined with the introduced Brønsted acidity, makes these modified MOFs effective heterogeneous catalysts. researchgate.nethep.com.cnmanchester.ac.uk Compared to MOFs synthesized by direct sulfonation, this compound-functionalized MOFs can exhibit higher hydrophobicity due to the presence of the hydrophobic benzene (B151609) group positioned between the support and the sulfonic acid group. sci-hub.se
Hydrothermal and Catalytic Stability in Aqueous Phase
The hydrothermal and catalytic stability of MOFs, especially under conditions involving water, moisture, or heat, are critical factors for their practical catalytic applications. researchgate.nethep.com.cnmanchester.ac.uk Grafting this compound onto MOFs has been demonstrated as a strategy to improve their stability in aqueous phase catalysis. researchgate.nethep.com.cn For example, UIO-66 grafted with this compound (UIO-66—PhSO₃H) showed improved hydrothermal stability. researchgate.nethep.com.cnmanchester.ac.uk This modified MOF promoted the conversion of cyclohexyl acetate in water with its activity and textural properties remaining largely intact after cyclic stability tests. researchgate.nethep.com.cnmanchester.ac.uk The improved structural stability during catalysis is attributed to the hydrophobic nature introduced by the grafted this compound, which effectively shields the material from interaction with water molecules. researchgate.nethep.com.cn
Mechanistic Studies of this compound Catalysis
Understanding the reaction mechanisms is crucial for optimizing catalytic processes involving this compound. Mechanistic studies often involve kinetic investigations and examining the influence of substituents on catalytic activity.
Kinetic Investigations of Catalytic Reactions
Kinetic investigations play a vital role in elucidating the mechanism of catalytic reactions. Studies involving sulfonic acids, such as the desulfonation of this compound and toluenesulfonic acids in aqueous sulfuric acid, have provided insights into reaction orders and proposed mechanisms. researchgate.net For instance, the desulfonation of benzenesulfonic and toluenesulfonic acids has been found to be first order with respect to the initial sulfonic acid. researchgate.net Kinetic studies can help determine the rate-limiting steps and the involvement of catalytic species in the reaction pathway. ucla.edunih.govrsc.org
Benzenesulfonic Acid in Material Science and Engineering
Polymer Electrolyte Membranes (PEMs) for Fuel Cells
The integration of benzenesulfonic acid into polymer structures is a common strategy to impart proton conductivity. This section explores different classes of polymers where this compound or related aryl sulfonic acid groups are utilized for PEM applications.
Sulfonated polyaromatic hydrocarbons (SPAHs) represent a broad class of materials investigated as alternatives to perfluorosulfonic acid (PFSA) membranes like Nafion. Sulfonation, often involving the introduction of sulfonic acid groups onto aromatic rings, is a key method for making these polymers proton conductive academie-sciences.frbwise.kr. This compound-like structures are inherently formed or incorporated as pendant groups in many SPAH systems. The position of the sulfonic acid groups on the aromatic rings can influence the polymer's properties, with substitution often occurring at electron-rich sites bwise.kr. While SPAHs generally offer advantages such as lower cost, easier production, and lower gas permeability compared to PFSAs, they can face challenges related to chemical and oxidative stability, particularly at high degrees of sulfonation bwise.krrsc.org. Achieving high proton conductivity in hydrocarbon-based PEMs typically requires a higher degree of acid functionalization (higher ion exchange capacity, IEC) compared to PFSAs to achieve similar conductivity values rsc.org. Some research has explored grafting this compound onto materials like graphene nanopores to enhance proton transport acs.orgnih.gov. Covalent benzenesulfonic functionalization of graphene nanopores has shown theoretically estimated proton diffusion coefficients comparable to or higher than Nafion, along with significant proton selectivity over other cations like sodium acs.orgnih.gov.
Polyoxyphenylene triazole sulfonic acid-based materials have been proposed as proton-conducting polymers for solid-electrolyte membranes in hydrogen/air fuel cells, particularly for operation at elevated temperatures (up to 180 °C) and low relative humidity, where traditional PFSA membranes may lose significant conductivity due to water loss techbriefs.comscience.gov. These materials are designed to exploit the presence of ionizable acid (sulfonic acid) and base (triazole) groups covalently attached to thermally stable polymer backbones, enabling proton conduction even in the anhydrous state techbriefs.comscience.gov. The sulfonic acid group acts as a strong acid capable of generating protons, while the triazole moiety offers basic sites for protonation techbriefs.com. The polyoxyphenylene backbone provides excellent thermal stability, with some related backbones withstanding temperatures up to 300 °C techbriefs.com. These polymers have also shown electrochemical stability science.gov.
Sulfonated polyimide (SPI) membranes have garnered attention as potential alternatives to Nafion due to their desirable properties, including low fuel permeation, high thermal stability, and good mechanical stability niscair.res.inmdpi.com. Introducing sulfonic acid groups is necessary to impart proton conductivity to the inherently non-conductive polyimide backbone mdpi.com. Research has focused on synthesizing SPI membranes derived from sulfonated diamines containing pendant this compound groups mdpi.comdoaj.orgmdpi.comresearchgate.net. The presence of the pendant this compound group has been shown to improve hydrolytic stability, radical oxidative stability, mechanical stability, and proton conductivity at elevated temperatures compared to Nafion 117 mdpi.comresearchgate.net. For instance, a novel sulfonated polyimide (NSPI) derived from a sulfonated diamine with a pendant this compound group exhibited a higher open circuit voltage (0.65 V vs. 0.54 V), maximum power density (28.5 mW.cm⁻² vs. 25 mW.cm⁻²), and current density (275 mA.cm⁻² vs. 230 mA.cm⁻²) compared to Nafion 117 when tested in a direct methanol (B129727) fuel cell at 70 °C mdpi.com.
Comparative studies consistently evaluate the performance of this compound-containing PEMs against perfluorosulfonic acid (PFSA) polymers like Nafion, which is considered the "gold standard" in current PEM technology rsc.orgwright.eduacs.org. While Nafion exhibits high proton conductivity and good chemical and thermal stability, it has limitations such as decreased proton conductivity at temperatures above 80 °C and low relative humidity, high cost, and significant fuel crossover bwise.krtechbriefs.comscience.govniscair.res.inmdpi.com.
This compound-functionalized materials and polymers aim to overcome these drawbacks. For example, sulfonated polyaromatic hydrocarbons often require higher IECs than Nafion to achieve comparable proton conductivity rsc.org. However, they can offer advantages like lower gas permeability and potentially lower cost bwise.kr. Polyoxyphenylene triazole sulfonic acid-based materials are being explored for their potential to operate at higher temperatures (up to 180 °C) and lower humidity than Nafion techbriefs.comscience.gov. Sulfonated polyimide membranes with pendant this compound groups have demonstrated superior hydrolytic and oxidative stability, as well as higher proton conductivity at elevated temperatures, compared to Nafion 117 mdpi.comresearchgate.net. Studies on benzenesulfonic-functionalized graphene nanopores also suggest comparable or higher proton diffusion coefficients and improved selectivity over sodium ions compared to Nafion acs.orgnih.gov. Despite these promising results, achieving a balance of high proton conductivity, mechanical strength, and long-term durability comparable to or exceeding Nafion under various operating conditions remains a key area of research for this compound-containing PEMs bwise.krpsu.edu.
Here is a table summarizing some comparative data points between sulfonated polyimides with pendant this compound and Nafion 117:
| Property | NSPI 10 (with 10 mol% SDA) mdpi.com | Nafion® 117 mdpi.comresearchgate.net | Note |
| Water Uptake | Almost equal mdpi.com | - | - |
| Ion Exchange Capacity (IEC) | 22% higher mdpi.com | - | - |
| Hydrolytic Stability | Remarkable mdpi.com | Lower mdpi.comresearchgate.net | Loss in weight decreased by 53% mdpi.comresearchgate.net |
| Oxidative Stability | Increased by 75% mdpi.comresearchgate.net | Lower mdpi.comresearchgate.net | Radical oxidative stability mdpi.comresearchgate.net |
| Mechanical Stability | Superior mdpi.comresearchgate.net | Lower mdpi.comresearchgate.net | Less decrease in mechanical properties after soaking mdpi.comresearchgate.net |
| Proton Conductivity | Higher at elevated temperatures mdpi.comresearchgate.net | Lower at elevated temperatures mdpi.comresearchgate.net | - |
| Open Circuit Voltage (DMFC, 70°C) | 0.65 V mdpi.com | 0.54 V mdpi.com | Direct Methanol Fuel Cell test mdpi.com |
| Maximum Power Density (DMFC, 70°C) | 28.5 mW.cm⁻² mdpi.com | 25 mW.cm⁻² mdpi.com | Direct Methanol Fuel Cell test mdpi.com |
| Current Density (DMFC, 70°C) | 275 mA.cm⁻² mdpi.com | 230 mA.cm⁻² mdpi.com | Direct Methanol Fuel Cell test mdpi.com |
The stability and durability of PEMs are crucial for their long operational lifetime in fuel cells, which operate under challenging conditions involving elevated temperatures, varying humidity levels, and the presence of reactive species. This compound-containing membranes, particularly sulfonated hydrocarbon polymers, face specific challenges related to stability compared to highly fluorinated polymers like Nafion bwise.kr.
Hydrolytic stability is a concern, especially at high temperatures and water content, where the polymer backbone or the bond between the sulfonic acid group and the backbone can be susceptible to hydrolysis niscair.res.inmdpi.com. For sulfonated polyimides, the imide linkage can be vulnerable to hydrolysis, leading to depolymerization and decreased mechanical strength niscair.res.inmdpi.com. Strategies to improve hydrolytic stability include covalent cross-linking and optimizing the polymer structure niscair.res.inacs.org.
Oxidative stability is another critical factor, as PEMs are exposed to reactive oxygen species like peroxyl radicals during fuel cell operation researchgate.net. The hydrocarbon backbones in many this compound-containing polymers can be more susceptible to oxidative degradation than the fully fluorinated backbone of Nafion bwise.kr. However, incorporating stable functional groups or structures, such as triazole rings or ether-free polyaromatic backbones, can enhance oxidative stability rsc.orgresearchgate.netresearchgate.net. Fenton's test, which involves exposing the membrane to a solution of hydrogen peroxide and ferrous ions, is a common method for evaluating ex-situ oxidative stability mdpi.comrsc.org.
Thermal stability is generally good for many polyaromatic hydrocarbon backbones used in these membranes academie-sciences.frbwise.krtechbriefs.commdpi.comgoogle.comscience.gov. However, the thermal stability of the sulfonic acid group itself and its attachment to the polymer can be a limiting factor at very high temperatures patsnap.com. The presence of the sulfonic acid group can also influence the thermal degradation behavior of the polymer mdpi.com.
The mechanical stability of this compound-containing membranes is also important, as the membrane must withstand mechanical stress during fuel cell assembly and operation mdpi.commdpi.com. High water uptake, which is necessary for proton conduction, can sometimes lead to excessive swelling and a decrease in mechanical strength, particularly at high IECs bwise.krwright.edusci-hub.se. Cross-linking and incorporating reinforcing fillers are methods used to improve mechanical stability and dimensional stability niscair.res.insci-hub.seosti.gov.
Thermal stability of this compound-containing PEMs is largely dictated by the thermal decomposition temperature of the polymer backbone and the sulfonic acid groups. Polyaromatic backbones, such as those in sulfonated polyimides, poly(arylene ether sulfone)s, and poly(arylene ether ketone)s, typically exhibit high thermal stability academie-sciences.frbwise.krtechbriefs.commdpi.comgoogle.comscience.gov. Thermogravimetric analysis (TGA) is commonly used to assess the thermal degradation profile of these membranes researchgate.netrsc.org. The sulfonic acid group itself is often the first to degrade at elevated temperatures patsnap.commdpi.com. For instance, sulfonated poly(arylene-alkane) membranes with an ether-free polyaromatic backbone showed a two-stage degradation pathway, with the first stage attributed to the thermal decomposition of side chains rsc.org.
Oxidative stability is a critical aspect of durability, as the membrane is exposed to aggressive radical species generated during fuel cell operation researchgate.net. The susceptibility of the polymer backbone to oxidative attack is a primary concern for hydrocarbon-based PEMs bwise.kr. However, the introduction of certain functional groups or structural modifications can enhance oxidative stability. For example, triazole rings have been reported to improve oxidative stability due to their aromatic nature and potential to act as radical scavengers researchgate.netresearchgate.net. Ether-free structures in polyaromatic backbones can also contribute to favorable anti-oxidative stability rsc.org. Fenton's test is a standard method to evaluate oxidative stability by immersing the membrane in a solution containing H₂O₂ and Fe²⁺ ions; the time taken for the membrane to break or dissolve indicates its resistance to oxidative degradation mdpi.comrsc.org. Sulfonated polyimide membranes with pendant this compound have shown increased radical oxidative stability compared to Nafion 117 in Fenton's tests mdpi.comresearchgate.net.
Stability and Durability of this compound-Containing Membranes
Hydrolytic Stability
The hydrolytic stability of this compound and its derivatives is a crucial factor in their application, particularly in environments involving water and elevated temperatures. Arylsulfonic acids are susceptible to hydrolysis, which is the reverse reaction of sulfonation, where the sulfonic acid group is replaced by a hydrogen atom, regenerating the parent arene and sulfuric acid. wikipedia.org For this compound, this desulfonation reaction typically occurs at temperatures above 200 °C. wikipedia.orgwikipedia.org
However, the hydrolytic stability of arylsulfonic acids can be influenced by substituent effects on the aromatic ring. epfl.ch Electron-withdrawing substituents generally increase the hydrolytic stability by decreasing the electron density in the aromatic ring, while electron-donating substituents can decrease it. epfl.chresearchgate.net
In the context of sulfonated polymers, such as sulfonated aromatic polymers (SAPs) used in proton exchange membranes, hydrolytic stability is critical for long-term performance. researchgate.netmdpi.com The stability of sulfonic acid groups in these polymers can be affected by factors such as the degree of sulfonation and the presence of cross-linking. researchgate.netnih.gov While some sulfonated polymers show good stability, leaching of sulfonic acid groups can occur under hydrothermal conditions, particularly if the sulfonic groups are linked to sp2 hybridized carbon atoms, similar to the case of this compound. epfl.chsemanticscholar.org Studies have shown that the hydrolytic stability of sulfonated materials can be improved by controlling the material's structure and potentially by introducing hydrophobic groups. epfl.chhep.com.cn For instance, this compound-grafted materials have shown improved hydrothermal stability in aqueous systems. hep.com.cn
Dodecylthis compound (DDBSA), a derivative of this compound, has been reported to be hydrolytically stable with a half-life greater than 1 year according to OECD Guidelines. europa.eu This stability is important for its use in various products, including detergents. europa.eu
Cross-linking Phenomena in Sulfonation Processes
Cross-linking is a significant phenomenon that can occur during the sulfonation of polymers, particularly aromatic polymers. This process involves the formation of covalent bonds between polymer chains, leading to a more rigid and stable network structure. researchgate.netuniversite-franco-italienne.org Cross-linking can be an intentional strategy to improve the mechanical strength, dimensional stability, and reduce the swelling of sulfonated polymers, which is particularly important for applications like proton exchange membranes in fuel cells. researchgate.netnih.govuniversite-franco-italienne.org
One mechanism for cross-linking in sulfonated aromatic polymers is the formation of sulfone bridges (-SO₂-) between macromolecular chains. researchgate.netfrontiersin.org This can happen under the action of heat treatment, sometimes facilitated by the presence of certain solvents like dimethyl sulfoxide (B87167) (DMSO). researchgate.netfrontiersin.org Sulfone bridge formation is considered a side reaction during sulfonation with strong sulfonating agents like oleum (B3057394) or chlorosulfonic acid. mdpi.com This type of cross-linking can reduce the effective degree of sulfonation but enhances the material's stability and reduces swelling. mdpi.com
Sulfonation-induced cross-linking has also been studied in polyolefins, where concentrated sulfuric acid at elevated temperatures can induce aromatization of the polymer backbone followed by cross-linking. acs.org This process is crucial for transforming linear polymer chains into cross-linked networks, which is a necessary step for using polyolefins as carbon precursors. acs.org The kinetics of sulfonation-induced cross-linking can be influenced by the polymer's hydrophilicity, with increased hydrophilicity facilitating acid diffusion and leading to faster reaction kinetics. acs.org
The cross-linking reaction can occur through various covalent bonds, including esterification, addition reactions, and bridge formation. researchgate.net The degree of cross-linking significantly impacts the properties of the resulting material, such as mechanical strength and hydrolytic stability. universite-franco-italienne.orgfrontiersin.org
Conducting Polymers Doped with this compound Derivatives
Conducting polymers are a class of organic polymers that exhibit electrical conductivity. Their conductivity can be significantly enhanced through a process called doping, which involves the introduction of charge carriers into the polymer matrix. iraj.in this compound and its derivatives are commonly used as dopants for various conducting polymers, altering their electrical and optical properties. pcc.euresearchgate.nettandfonline.com
Polyaniline Doped with this compound
Polyaniline (PANI) is a widely studied conducting polymer due to its relatively easy synthesis, controllable electrical properties, and good environmental stability. iraj.ingoogle.comacs.org Doping polyaniline with acids, including this compound, converts it from its insulating emeraldine (B8112657) base form to the conductive emeraldine salt form. iraj.ingoogle.com
When polyaniline is doped with this compound (PANI-BSA), it exhibits electrical conductivity. researchgate.net Studies have shown that PANI-BSA can have higher solubility in certain organic solvents compared to polyaniline doped with hydrochloric acid (PANI-HCl). researchgate.net The conductivity of PANI-BSA can be influenced by the synthesis conditions and the ratio of reactants. researchgate.net
Research findings indicate that PANI-BSA can exhibit notable conductivity values. For example, one study reported a conductivity of 1.39 S·cm⁻¹ for PANI-BSA. researchgate.net The doping process introduces polarons and bipolarons, which act as charge carriers within the polymer backbone, facilitating electrical conduction. researchgate.nettandfonline.com
Dodecyl Benzene (B151609) Sulfonic Acid (DBSA) Doped Conducting Polymers
Dodecyl Benzene Sulfonic Acid (DBSA) is another significant this compound derivative used as a dopant for conducting polymers. tandfonline.comnih.gov DBSA is an anionic surfactant and its structure, with a long hydrophobic alkyl chain and a hydrophilic sulfonic acid head group, makes it effective in improving the processability and solubility of conducting polymers in organic solvents. tandfonline.comnih.gov
DBSA has been used to dope (B7801613) various conducting polymers and copolymers. For instance, DBSA has been employed as a dopant during the oxidative chemical polymerization of monomers to produce soluble and conductive polymers. tandfonline.comnih.gov The presence of DBSA as a counter-ion can facilitate the interaction between the polymer and organic solvents through the "counter-ion effect." nih.gov
Studies on DBSA-doped polymers, such as poly(N-vinyl carbazole)-poly(pyrrole) (PNVC-Ppy) copolymer, have shown that DBSA doping can lead to soluble conducting materials. tandfonline.comnih.gov The conductivity of these doped polymers can be influenced by factors like the concentration of the oxidant and the polymerization temperature. tandfonline.comnih.gov
Electrical Conductivity and Optical Properties of Doped Polymers
The doping of conducting polymers with this compound or its derivatives significantly impacts their electrical conductivity and optical properties. The introduction of dopant molecules leads to the formation of charge carriers (polarons and bipolarons) within the polymer's conjugated system, which are responsible for electrical conduction. researchgate.nettandfonline.com
The electrical conductivity of doped conducting polymers can vary over a wide range, depending on the polymer type, the dopant used, and the synthesis and processing conditions. iraj.ingoogle.com For example, DBSA-doped poly(N-vinyl carbazole)-poly(pyrrole) copolymer showed increased conductivity with increasing oxidant concentration. tandfonline.comnih.gov The conductivity values can be measured using techniques like the four-point probe method. researchgate.net
The optical properties of conducting polymers are also altered upon doping. The electronic absorption spectra of doped polymers typically show new absorption bands corresponding to the electronic transitions involving the newly formed polaron and bipolaron states within the band gap of the undoped polymer. researchgate.nettandfonline.com This leads to a reduction in the effective band gap of the material. tandfonline.comhindex.org UV-Vis spectroscopy is a common technique used to study these changes in optical properties. researchgate.nettandfonline.com For example, the optical band gap of DBSA-doped PNVC-Ppy copolymer was estimated to be 2.04 eV in one study. nih.gov The presence of a free-carrier tail in the absorption spectrum, particularly prominent in highly conductive samples, is indicative of enhanced charge transfer. acs.orgaip.org
The combination of tunable electrical conductivity and altered optical properties makes doped conducting polymers, including those doped with this compound derivatives, promising for various optoelectronic applications, such as organic light-emitting diodes, solar cells, and sensors. tandfonline.comgoogle.comhindex.org
This compound in Surfactant Technologies
This compound plays a crucial role in surfactant technologies, primarily as a precursor to the production of alkylbenzene sulfonates, which are a major class of anionic surfactants. elchemy.comatamanchemicals.comchemaron.com Linear alkylbenzene sulfonates (LAS) are among the most widely used synthetic detergents globally. elchemy.comatamanchemicals.com
The production of LAS involves the sulfonation of linear alkylbenzenes (LAB) with sulfonating agents like sulfur trioxide, resulting in linear alkylbenzene sulfonic acid (LABSA). atamanchemicals.comchemaron.com this compound represents the basic structural motif of the sulfonic acid head group in these surfactants. atamanchemicals.com
LABSA is then typically neutralized with a base, such as sodium hydroxide (B78521), to form the corresponding alkylbenzene sulfonate salt. elchemy.comatamanchemicals.com These salts possess a hydrophilic sulfonate head group and a hydrophobic alkylbenzene tail group, which is characteristic of surfactants and enables them to reduce the surface tension of water and effectively emulsify oils and grease. atamanchemicals.comenaspol.eu
Alkylbenzene sulfonates derived from this compound are extensively used in the formulation of various cleaning products, including laundry powders and liquids, dishwashing liquids, and industrial cleaners. elchemy.compcc.euatamanchemicals.comchemaron.comenaspol.eu Their effectiveness in removing oily soils and particulates, along with their excellent foaming characteristics, contributes to their widespread use in detergent applications. atamanchemicals.com
Beyond household detergents, these surfactants find applications in various industrial processes, such as textile processing, where they act as washing and mercerizing agents, and in emulsion polymerization as emulsifiers. atamanchemicals.comchemaron.comenaspol.eu Dodecylthis compound (DBSA), a specific type of LABSA, is also used in detergents and cleaning agents due to its good dispersing, emulsifying, wetting, and foaming properties. pcc.eu
The properties of alkylbenzene sulfonic acids and their salts, such as detergency, solubility, and biodegradability, can be influenced by the length and branching of the alkyl chain. atamanchemicals.comontosight.ai Linear alkylbenzene sulfonates (LAS) were developed as a biodegradable replacement for earlier branched alkylbenzene sulfonates (BAS). atamanchemicals.com
Role in Surfactant Synthesis and Properties
This compound serves as a crucial building block in the synthesis of a wide range of surfactants. fishersci.ca When combined with metal or amine salts, it yields benzenesulfonate (B1194179) salts that exhibit surfactant properties. fishersci.cachemical-product.com Prominent examples include sodium benzenesulfonate and monoethanolamine benzenesulfonate, which are utilized in detergent formulations. wikipedia.orgfishersci.cachemical-product.com
A particularly important class of surfactants derived from this compound are the alkylbenzene sulfonic acids (LABSA). thegoodscentscompany.comwikipedia.org LABSA is synthesized through the sulfonation of alkyl benzene. thegoodscentscompany.com Linear alkylbenzene sulfonates (LAS), derived from LABSA, represent a significant volume of synthetic surfactants globally and are extensively used in household and industrial detergents. wikipedia.orgthegoodscentscompany.comwikipedia.org
The molecular structure of these surfactants features a hydrophilic sulfonate head-group and a hydrophobic alkylbenzene tail-group. thegoodscentscompany.com This amphiphilic nature is responsible for their ability to reduce the surface tension between different phases, such as liquids or a liquid and a solid. Surfactants derived from this compound are valued for their excellent cleansing, foaming, and grease-cutting properties. wikipedia.orgwikipedia.org They are readily soluble in water and function effectively as emulsifying agents, facilitating the dispersion of one liquid within another. wikipedia.org
Application in Surfactant-Enhanced Oil Recovery (SEOR)
This compound and its derivatives are employed in Surfactant-Enhanced Oil Recovery (SEOR), a technique also referred to as surfactant flushing. fishersci.cafishersci.canih.gov This method is utilized to improve the recovery of non-aqueous phase liquids (NAPLs), specifically light non-aqueous phase liquids (LNAPLs) which primarily consist of petroleum hydrocarbons, from subsurface reservoirs or contaminated sites. fishersci.canih.gov
In SEOR, a carefully formulated surfactant solution is injected into the area containing the NAPL. fishersci.ca The surfactants work to mobilize the trapped oil, aiming to create an "oil bank" that can be directed towards recovery wells. fishersci.ca Field applications utilizing this compound derivatives have demonstrated a notable increase in the recovery rates of NAPLs. wikipedia.orgmassbank.eu
Mechanisms of Enhanced NAPL Recovery
The primary mechanism by which this compound-derived surfactants enhance NAPL recovery is through the reduction of interfacial tension between the oil and water phases. wikipedia.org This reduction in surface tension facilitates better mixing and interaction between the injected fluid and the trapped NAPL. wikipedia.org
During a typical SEOR application, the surfactant solution is injected into a controlled flow field established within the NAPL smear zone. fishersci.canih.gov To further improve the efficiency of the process, a polymer solution, such as guar (B607891) gum or xanthum gum, is often injected following the surfactant solution. fishersci.canih.gov This polymer solution creates a viscous plug flow that helps to enhance the sweep efficiency, ensuring that the surfactant front effectively contacts a larger volume of the NAPL and accelerating the movement of both the NAPL and the surfactant towards the recovery wells. fishersci.canih.govwikipedia.org
Biodegradation and Environmental Considerations
This compound is known to be biodegradable. fishersci.ca Importantly, its degradation pathway does not lead to the formation of benzene; instead, the benzene ring undergoes breakdown early in the process. fishersci.ca Linear alkylbenzene sulfonic acid (LABSA), a major derivative, was developed as a more biodegradable alternative to earlier branched alkylbenzene sulfonates (BAS). thegoodscentscompany.com
The biodegradability of these surfactants is influenced by their molecular structure, particularly the hydrophobic hydrocarbon chain. thegoodscentscompany.com Under aerobic conditions, alkyl benzene sulfonic acids can be mineralized, ultimately yielding carbon dioxide, water, and sulfate (B86663) ions. thegoodscentscompany.com The presence of diverse microbial populations can enhance the degradation of the various alkyl chain lengths found in LABSA mixtures. thegoodscentscompany.com
However, the biodegradation of sulfonated aromatic compounds, including some this compound derivatives, can present challenges due to the hydrophilic nature of the sulfonate group, which can hinder microbial uptake. nih.gov The presence of sulfonate groups on aromatic rings can potentially inhibit bacterial growth, making their aerobic biodegradation difficult. nih.gov The extent of biodegradation can vary depending on the position, type, and number of substituents on the aromatic ring. nih.gov
The use of synthetic surfactants, such as certain this compound derivatives, necessitates careful consideration of their potential environmental impact. Concerns exist regarding their effects on aquatic life and their persistence in ecosystems. Therefore, responsible management and disposal practices are crucial to minimize adverse environmental effects. Environmental assessments often involve biodegradation assays, such as OECD 301B tests using activated sludge, to determine degradation rates, and toxicity screening using organisms like Daphnia magna or Vibrio fischeri to evaluate acute toxicity. fishersci.at Field simulations, such as core-flood experiments, can help model their movement in the subsurface. fishersci.at Strategies are required to mitigate the persistence of these compounds, particularly in anaerobic conditions. fishersci.at
Analytical and Environmental Aspects of Benzenesulfonic Acid
Advanced Analytical Methods for Detection and Quantification
The analysis of benzenesulfonic acid and its derivatives often requires sensitive and selective techniques due to their polar nature and potential presence in complex samples. High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) are prominent methods employed for this purpose.
Ion Chromatography (IC) for Counterion Determination
Ion Chromatography (IC) is a highly suitable technique for the determination of ionic species, including this compound when it is present as a counterion in pharmaceutical salts. This compound is a strong acid and dissociates completely in water to form the benzenesulfonate (B1194179) anion, which can be separated by anion-exchange chromatography gcms.czthermofisher.com.
IC with suppressed conductivity detection is a common approach for analyzing benzenesulfonate gcms.czthermofisher.comrjptonline.orgijpsr.com. This method reduces the background conductivity of the mobile phase, enhancing the detection of the analyte ions thermofisher.com. The presence of the benzene (B151609) group in benzenesulfonate increases its hydrophobicity and retention time compared to many other common anionic counterions gcms.czthermofisher.com. Hydroxide-selective anion-exchange columns are often used for the separation of benzenesulfonate gcms.czthermofisher.com.
IC methods for this compound determination in pharmaceuticals like amlodipine (B1666008) besylate have demonstrated linearity, accuracy, and precision thermofisher.comrjptonline.orgijpsr.com. For example, a method using a mixture of sodium carbonate and sodium bicarbonate as eluant showed linear responses and good recovery for this compound in amlodipine besylate rjptonline.org. Another method utilizing a hydroxide-selective column and suppressed conductivity detection also showed good accuracy and precision, with experimental values for besylate content in amlodipine besylate being close to the theoretical amount thermofisher.com.
UPLC-UV-MS for Genotoxic Impurity Monitoring
Ultra-Performance Liquid Chromatography (UPLC), coupled with UV and Mass Spectrometry (MS) detection, is a powerful combination for monitoring potential genotoxic impurities (PGIs) related to this compound, such as its alkyl esters gcms.czwaters.com. Alkyl esters of sulfonic acids, including this compound esters, can form in pharmaceutical products and are considered PGIs requiring monitoring gcms.cz.
UPLC offers high resolution and high throughput, significantly reducing analysis times compared to traditional HPLC methods . Coupling UPLC with MS provides the necessary selectivity and sensitivity for analyzing low-level PGIs gcms.cz. UV detection in conjunction with UPLC-MS can also be used, and can be sufficiently sensitive for monitoring PGIs at required levels, provided adequate chromatographic resolution is achieved .
Methods employing UPLC-UV-MS have been developed for the analysis of methyl, ethyl, and isopropyl esters of this compound gcms.cz. These methods can achieve fast and accurate monitoring of these impurities without the need for time-consuming pre-column derivatization procedures gcms.cz. UPLC-MS/MS (tandem mass spectrometry) offers even greater selectivity and sensitivity for the quantification of trace levels of PGIs mdpi.com.
Here is a table summarizing some analytical methods for this compound and related compounds:
| Method | Column Type | Detection Techniques | Application |
| HPLC | Mixed-Mode (RP + Ion Exchange) | UV, ELSD, MS | Separation of this compound and analogs helixchrom.comhelixchrom.com |
| IC | Anion-Exchange | Suppressed Conductivity | Counterion determination in pharmaceuticals thermofisher.comrjptonline.orgijpsr.comthermofisher.com |
| UPLC-UV-MS | Various (e.g., C18, specialized) | UV, MS | Monitoring of genotoxic impurities (alkyl esters) gcms.cz |
| UPLC-MS/MS | Various | MS/MS | Trace analysis of genotoxic impurities mdpi.com |
Data Table: Example HPLC Conditions for this compound Separation
Based on search result helixchrom.com:
| Parameter | Value |
| Column | Amaze TR (Mixed-Mode: RP, Anion-exchange) |
| Column Dimensions | 4.6 x 50 mm, 5 µm, 100Å |
| Mobile Phase | 20% ACN with 15 mM AmFm pH 3 |
| Detection | UV 255 nm |
| Flow Rate | 1 ml/min |
Environmental Fate and Degradation Studies
Understanding the environmental fate and degradation of this compound is crucial for assessing its potential environmental impact. This compound is considered biodegradable, with the benzene ring breaking down first ca.gov.
Studies on the sonochemical degradation of this compound in aqueous media have shown that ultrasound can effectively degrade the compound researchgate.net. The degradation efficiency can be influenced by factors such as pH and ultrasound frequency researchgate.net. For instance, degradation was found to be more efficient under acidic conditions (pH 3 > 4 > 7 > 11) researchgate.net. Sonochemical degradation by hydroxyl radicals has been investigated, with a significant reduction in total organic carbon observed after prolonged irradiation researchgate.net.
Intermediate products formed during the sonochemical degradation of this compound can include hydroxylated this compound derivatives researchgate.net. The continuous degradation of these intermediates can lead to the release of sulfate (B86663) ions researchgate.net.
While this compound itself is reported to be biodegradable ca.gov, some related sulfonated compounds, such as certain dyes based on this compound structures, are considered essentially non-biodegradable under aerobic conditions and are expected to be persistent in water, soil, and sediments canada.ca. However, p-toluenesulfonic acid, a related substance, has been reported to be readily biodegradable in aerobic tests epa.gov.
The distribution of this compound in the environment, if released to water, is expected to remain primarily in the water compartment epa.gov.
Here is a summary of environmental fate aspects:
| Aspect | Finding | Source |
| Biodegradability | Considered biodegradable; benzene ring breaks down first. | ca.gov |
| Degradation Method | Sonochemical degradation by hydroxyl radicals in aqueous media effective. | researchgate.net |
| Persistence | Expected to remain primarily in water if released to this compartment. | epa.gov |
Data Table: Example Degradation Efficiency vs. pH in Sonochemical Treatment
Based on search result researchgate.net:
| pH Value | Degradation Efficiency Order |
| 3 | Highest |
| 4 | High |
| 7 | Moderate |
| 11 | Lower |
Biodegradation Pathways of this compound and its Derivatives
Biodegradation is a significant process for the removal of this compound and its derivatives from environmental compartments like sewage and sewage sludge atamanchemicals.com. The susceptibility of these compounds to microbial degradation is influenced by factors such as the structure of the molecule and the prevailing environmental conditions, including the presence or absence of oxygen atamanchemicals.com.
Aerobic and Anaerobic Degradation
Biodegradation of this compound is likely to occur in both aquatic and soil media, provided that microorganisms are adequately acclimated zoro.com. Under aerobic conditions, alkylbenzene sulfonic acids (a class of derivatives) can be mineralized to carbon dioxide, water, and sulfate ions atamanchemicals.com. Mixed populations of microorganisms are often more effective in degrading the varied alkyl subunits found in alkylbenzene sulfonic acids, which are typically mixtures of organic compounds atamanchemicals.com. For instance, composting, which involves a mixed population of aerobic microorganisms, favors the degradation of alkylbenzene sulfonic acids atamanchemicals.com.
Studies have shown that while some aromatic compounds readily biodegrade under aerobic conditions, this compound may exhibit a lower potential for biodegradation in certain aerobic environments, such as saturated sand matrices nih.gov. However, other research indicates that this compound is biodegradable and its degradation does not lead to the formation of benzene; instead, the benzene ring is broken down first ca.gov.
Anaerobic degradation of sulfonated aromatic compounds has also been observed. For example, some studies on the degradation of azo dyes, which can be broken down into sulfonated aromatic amines, note that while anaerobic consortia may not degrade the aromatic amines, these compounds are often readily biodegraded under aerobic conditions wur.nl. However, specific studies on the anaerobic degradation of this compound itself are less extensively documented in the provided search results compared to aerobic pathways. Some fluorinated surfactants, including one described as easily degradable, showed degradation under both aerobic and anaerobic conditions nih.gov.
Research on Pseudomonas putida strains has revealed that desulfonation is an initial step in the degradation of this compound and p-toluenesulfonic acid researchgate.netresearchgate.net. In Pseudomonas putida strain BS1331, desulfonation of this compound leads to the formation of catechol, which is then oxidized via the ortho pathway researchgate.net. The sulfonic group is released as inorganic sulfite, which is subsequently oxidized to sulfate researchgate.net.
Factors Affecting Biodegradation (e.g., Chemical Structure, pH)
Several factors influence the rate and extent of this compound biodegradation. The chemical structure of the molecule is a key determinant atamanchemicals.com. For alkylbenzene sulfonic acids, the biodegradability is primarily determined by the hydrophobic hydrocarbon group of the surfactant atamanchemicals.com. Linear alkylbenzene sulfonic acids (LAS), for instance, are known to biodegrade rapidly under aerobic conditions europa.eu.
The prevailing environmental conditions, such as the presence or absence of oxygen (aerobic vs. anaerobic), significantly affect biodegradation pathways and rates atamanchemicals.com. As discussed, aerobic conditions generally favor the mineralization of alkylbenzene sulfonic acids atamanchemicals.com.
pH can also play a role in the degradation of organic compounds, including some related to this compound derivatives. While one study suggested the initial pH value has a lower effect on the degradation performance of linear alkylbenzene sulfonic acid (LABSA) compared to other parameters, it also noted that approximately 40% LABSA degradation was achieved across a range of pH values (5.27, 7.50, and 9.59) using ultrasonic treatment atamanchemicals.com. For other compounds, pH has been shown to affect degradation efficiency, with different oxidative degradation pathways potentially occurring at varying pH levels mdpi.com. For instance, the photodegradation of benzoic acid is affected by pH, with an inverse effect observed tandfonline.com.
The acclimation of microbial populations is also crucial for effective biodegradation zoro.com. Mixed microbial communities can exhibit varying acclimation periods for the degradation of different benzene derivatives tandfonline.com.
Abiotic Degradation Mechanisms (e.g., Photodegradation)
In addition to biodegradation, this compound can undergo abiotic degradation in the environment. Photodegradation, the breakdown of compounds by light, is one such mechanism. If released to the atmosphere, this compound is estimated to degrade by reaction with photochemically produced hydroxyl radicals, with an estimated half-life of approximately 29 days zoro.com.
Studies on the photodegradation of this compound in aqueous solutions using UV radiation have been conducted acs.orgresearchgate.net. These studies indicate that photocatalytic degradation can occur, influenced by factors such as the presence of a catalyst (like TiO2), pH, and the presence of other anions in the water acs.orgresearchgate.net. The degradation efficiency can be affected by the concentration of the substrate and the amount of photocatalyst researchgate.net. Photodegradation can involve the generation of hydroxyl radicals, which attack the organic molecule researchgate.netcusat.ac.in.
Sonochemical degradation, which utilizes ultrasound to generate reactive species like hydroxyl radicals, has also been investigated for this compound researchgate.netcusat.ac.in. This process can lead to a reduction in total organic carbon and the release of sulfate ions researchgate.netcusat.ac.in. The efficiency of sonochemical degradation is influenced by factors such as ultrasound frequency and pH researchgate.netcusat.ac.in.
Hydrolysis is generally not expected to be an important fate process for sulfonic acids in environmental media echemi.com. This compound has also shown strong resistance to ozonation echemi.com.
Mobility and Persistence in Environmental Compartments (Soil, Water)
This compound is expected to have very high mobility in soil zoro.comechemi.com. This high mobility is supported by estimated Koc values, which suggest that the compound does not readily adsorb to soil particles echemi.com. The product is water-soluble and is likely to spread in water systems, indicating high mobility in soils thermofisher.com.
In water, this compound is expected to be essentially non-volatile zoro.comechemi.com. Adsorption to sediment and bioconcentration are not expected to be important fate processes in aquatic systems zoro.com. Based on an estimated Log Kow, the bioconcentration factor (BCF) is expected to be low, suggesting that bioconcentration in aquatic organisms is not a significant process echemi.com.
The persistence of this compound in the environment is influenced by the degradation processes discussed. While biodegradation is likely to occur with acclimation zoro.com, the rate and completeness of degradation can vary. Some derivatives, such as certain branched and linear alkyl derivatives of this compound magnesium salts, have shown very low biodegradability (≤10% over 28 days) and are expected to be persistent in soil and sediment . Another derivative, this compound, 2,2'-[(9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthracenediyl)diimino]bis[5-(1,1-dimethylethyl)-, disodium (B8443419) salt (ADIBSS), was identified as potentially persistent and able to build up in organisms .
Environmental Risk Assessment and Regulatory Considerations
Environmental risk assessments for this compound and its derivatives consider their potential to cause harm to the environment. These assessments evaluate factors such as persistence, bioaccumulation potential, and toxicity to ecological receptors regulations.gov.
For this compound itself, it is considered harmful to aquatic life cdhfinechemical.com. Toxicity tests on aquatic organisms have shown effects at certain concentrations. For example, static tests with Daphnia magna (Water flea) showed an EC50 > 103 mg/l after 48 hours, and with Pseudokirchneriella subcapitata (algae), an EC50 of 73 mg/l after 72 hours cdhfinechemical.com.
For alkylbenzene sulfonates (ABS), which include this compound derivatives like linear alkylbenzene sulfonate (LAS), risk assessments have been conducted regulations.gov. ABS compounds are considered moderately toxic to freshwater fish and invertebrates and slightly toxic to aquatic plants regulations.gov. However, due to their high biodegradability and strong sorption to sludge in wastewater treatment, minimal environmental exposure to terrestrial and aquatic organisms is expected from registered uses regulations.gov.
Some derivatives have been identified as substances of potential concern due to persistence, accumulation, and potential to harm the environment . Regulatory bodies, such as those in Canada, have assessed specific this compound derivatives and implemented measures like Significant New Activity (SNAc) provisions requiring assessment before new uses or manufacturing are permitted .
Regulatory frameworks, such as REACH in the European Economic Area, govern the manufacturing, import, and use of substances like this compound derivatives, requiring registration and assessment of their properties and potential impacts europa.eu. These regulations aim to ensure the safe handling and disposal of these compounds to minimize environmental exposure ontosight.aiontosight.ai.
Data on the environmental fate and toxicological effects of this compound compounds are subject to ongoing research and monitoring by regulatory agencies ontosight.ai. The goal is to develop effective regulatory policies and safe handling practices based on a comprehensive understanding of their environmental behavior and potential impacts ontosight.ai.
Based on assessments, some this compound derivatives have been classified as hazardous according to systems like the Globally Harmonised System of Classification and Labelling of Chemicals (GHS) due to properties like causing severe skin burns and eye damage, being harmful if swallowed, and being harmful to aquatic life with long-lasting effects europa.eu.
Data Table: Environmental Properties and Toxicity of this compound and Derivatives
| Compound | Mobility in Soil | Volatility from Water | Persistence | Bioconcentration | Aquatic Toxicity (Example) | Regulatory Status (Example) |
| This compound | Very high zoro.comechemi.com | Essentially non-volatile zoro.comechemi.com | Biodegradable with acclimation zoro.com | Low (BCF ~1.15) echemi.com | Harmful to aquatic life; EC50 D. magna > 103 mg/l cdhfinechemical.com | Subject to regulations lobachemie.com |
| Alkylbenzene Sulfonates (ABS) | High mobility (for DDBSA) europa.eu | Low europa.eu | Extremely biodegradable (LAS) regulations.gov | Unlikely (DDBSA log Kow 4.78) europa.eu | Moderately toxic to fish/invertebrates, slightly to plants regulations.gov | Assessed by EPA regulations.gov |
| This compound, branched and linear alkyl derivs. magnesium salts | Tends to partition to soil/sediment | Not specified | Very low biodegradability (≤10% over 28 days) | Not expected (low BCF/solubility) | Low acute toxicity expected | Assessed in Canada |
| ADIBSS | Not specified | Not specified | Potential for persistence | Potential for accumulation | Small amounts can harm aquatic life | SNAc provision in Canada |
Emerging Research Directions and Future Outlook
Novel Applications in Nanoscience and Nanotechnology
In nanoscience and nanotechnology, benzenesulfonic acid derivatives are being investigated for their potential in creating functional nanomaterials. The ability of the sulfonic acid group to enhance water solubility is particularly relevant for applications involving carbon nanostructures, which often suffer from poor dispersibility in aqueous biological media. Chemical functionalization with moieties like this compound can significantly improve the solubility of these nanomaterials, making them more amenable for biological and medical applications. units.it While benzoic acid derivatives have been explored for functionalizing carbon nanotubes for neural interfaces, the impact can vary depending on the attached group's hydrophobicity. units.it The broader field of nanotechnology is actively developing novel nanosystems for drug delivery, diagnosis, and imaging, where the properties of organic molecules, including those with sulfonic acid functionalities, can play a role in optimizing interactions with biological systems. nih.gov The design of new structural shapes in liquid crystalline materials, potentially incorporating sulfonic acid moieties, is also an area of interest for technological applications, including solar energy. rsc.org
Exploration of this compound in Biological and Medicinal Chemistry (Excluding Dosage/Administration Information)
Research into this compound in biological and medicinal chemistry focuses on synthesizing derivatives with potential therapeutic activities and understanding their interactions at the molecular level. The sulfonic acid group can interact with biological targets, such as enzymes and receptors, influencing their activity. ontosight.ai
Synthesis of Biologically Active this compound Derivatives
The synthesis of this compound derivatives with potential biological activity is an ongoing area of research. For instance, studies have explored the synthesis of benzo[de]isoquinoline derivatives with a benzenesulfonate (B1194179) group, which have shown diverse biological activities, including potential antimicrobial and anticancer properties. ontosight.ai The sulfonic acid moiety is recognized as a key structural feature in both synthetic and medicinal chemistry, sometimes used as a bioisosteric replacement for phosphate (B84403) groups due to its ability to carry a negative charge at physiological pH. nih.gov This feature contributes to the biological activity of many compounds containing sulfonic acid groups, which have been investigated as antibacterial, antifungal, and antitubercular agents. nih.gov Novel benzimidazole-sulfonyl derivatives have also been synthesized and evaluated for their antimicrobial activities. nih.gov Another example includes the synthesis of this compound derivatives as potential human neutrophil elastase inhibitors, which could have implications for treating conditions like Acute Respiratory Distress Syndrome (ARDS). researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are employed to understand the relationship between the chemical structure of this compound derivatives and their biological activity. These studies aim to identify the molecular descriptors that are critical for the observed biological effects. For example, QSAR investigations on substituted benzenesulfonic acids have been conducted to correlate structural parameters with antimicrobial activity. nih.gov Such studies can help in the rational design of new derivatives with improved potency. nih.gov QSAR analysis involves correlating physicochemical properties and structural parameters with biological potential to identify key factors for optimization. dergipark.org.tr This approach is valuable in drug discovery for predicting the activity of new compounds before their synthesis and testing. researchgate.neteurekaselect.com
Integration of Computational and Experimental Approaches for Material Design
The design of new materials incorporating this compound is increasingly benefiting from the integration of computational and experimental approaches. Computational methods, such as Density Functional Theory (DFT), can be used to predict and understand the properties of these compounds and their interactions in various material systems. rsc.orgresearchgate.net This can guide experimental synthesis and characterization, accelerating the discovery and optimization of materials with desired properties. For instance, computational studies have been used in the design of templates for chemical reactions involving related aromatic acids, providing insights into regioselectivity and reaction mechanisms. nih.govresearchgate.net Combined computational-experimental approaches are also being applied in catalyst design, including for reactions that could potentially involve or produce sulfonic acid-containing molecules. rsc.org This integrated approach allows for a more targeted and efficient exploration of the vast chemical space in material design.
Q & A
Q. What are the standard laboratory methods for synthesizing benzenesulfonic acid, and how can reproducibility be ensured?
this compound is synthesized via the sulfonation of benzene using concentrated sulfuric acid under controlled conditions. The exothermic reaction requires careful temperature monitoring to maintain equilibrium between 74–78% sulfuric acid concentration . To ensure reproducibility:
Q. How is the purity of this compound characterized, and what analytical techniques are recommended?
Key methods include:
- Titration : React with NaOH to quantify acid strength (pKa ≈ −2.8 in water) .
- Spectroscopy : Use NMR to confirm aromatic proton environments and FT-IR for sulfonic group identification (S=O stretching at ~1350–1200 cm⁻¹) .
- Chromatography : HPLC with UV detection to assess impurities .
Q. What are the primary chemical reactions of this compound relevant to pharmaceutical synthesis?
- Salt Formation : Reacts with bases (e.g., NaOH) to form water-soluble benzenesulfonates, enhancing drug bioavailability .
- Esterification : Catalyzes peptide/amino acid esterification via its strong acidity .
- Friedel-Crafts Reactions : Forms diphenyl sulfone with benzene, useful in organic intermediates .
Advanced Research Questions
Q. How can mechanistic studies on sulfonation reactions be designed to resolve kinetic and thermodynamic ambiguities?
- Use isotopic labeling (e.g., deuterated benzene) to trace reaction pathways .
- Employ computational modeling (DFT) to compare activation energies of competing mechanisms.
- Validate with kinetic data from varying H₂SO₄ concentrations and temperatures .
Q. What strategies are effective for resolving contradictions in catalytic activity data of this compound derivatives?
- Comparative Analysis : Test structurally analogous compounds (e.g., toluenesulfonic acid, naphthalenesulfonic acid) under identical conditions to isolate substituent effects .
- Surface Characterization : Use XPS or SEM to assess catalyst degradation in reusable systems .
- Statistical Validation : Apply multivariate regression to identify confounding variables (e.g., solvent polarity, temperature fluctuations) .
Q. How can complex this compound derivatives (e.g., azo-linked or metal-coordinated forms) be characterized?
- Advanced Spectrometry : High-resolution MS for molecular weight confirmation; EPR for metal complex spin states .
- X-ray Crystallography : Resolve crystal structures to confirm functional group orientation .
- Thermogravimetric Analysis (TGA) : Assess thermal stability of metal-sulfonate complexes .
Methodological Recommendations
- Experimental Reproducibility : Adhere to Beilstein Journal guidelines by detailing synthetic protocols in supporting information and citing prior literature for known compounds .
- Safety Protocols : Use fume hoods for sulfonation reactions; wear acid-resistant PPE due to corrosive and irritant properties .
- Data Validation : Cross-reference spectral data with NIST Chemistry WebBook entries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
